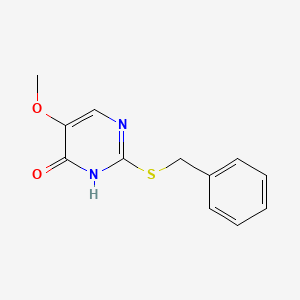

2-(Benzylsulfanyl)-5-methoxy-4-pyrimidinol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Benzylsulfanyl)-5-methoxy-4-pyrimidinol (2-BSMP) is an organic compound that has been studied for its biochemical and physiological effects. It is a derivative of pyrimidinol, a type of heterocycle that is commonly used in pharmaceuticals and other scientific research applications. 2-BSMP has been found to have a variety of potential uses, including as an inhibitor of the enzyme acetylcholinesterase (AChE) and as an anesthetic agent. In addition, it has been studied for its potential to act as a therapeutic agent for neurological disorders.

Wissenschaftliche Forschungsanwendungen

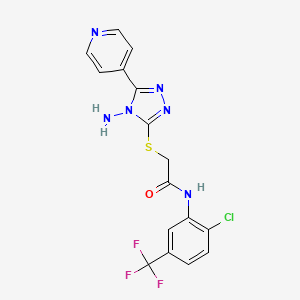

Antifolate Activity and Antitumor Agents

The classical antifolate N-{4-[(2,4-diamino-5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)sulfanyl]benzoyl}-l-glutamic acid and its nonclassical analogues have been synthesized as potential dihydrofolate reductase (DHFR) inhibitors and antitumor agents. The classical compound exhibited excellent inhibition of human DHFR and was also an effective inhibitor of the growth of several tumor cells in culture (Gangjee et al., 2007).

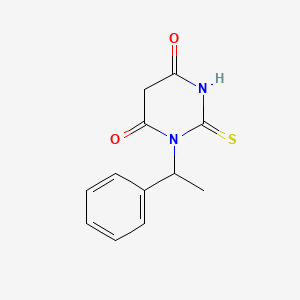

Synthesis of Disubstituted Pyrimidinones

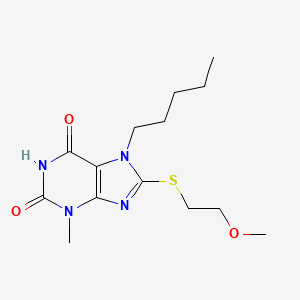

A study reported a simple and highly regioselective synthesis of 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones, where various substituents were appended, yielding products in good yields. This synthesis involved cyclocondensation of 4-substituted 4-methoxy-1,1,1-trichloroalk-3-en-2-ones with nonsymmetric 1-substituted 2-methylisothiourea sulfates under mild basic conditions (Dos Santos et al., 2015).

Aldose Reductase Inhibitors with Antioxidant Activity

2-Phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives, including those with benzyl groups, showed activity as aldose reductase inhibitors in the micromolar/submicromolar range. Compounds with a benzyl group displayed a general reduction in activity. These pyridopyrimidinones also exhibited significant antioxidant properties (La Motta et al., 2007).

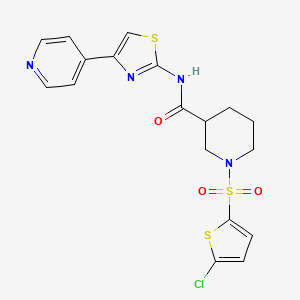

Inhibiting (H+,K+)-ATPase in Antisecretory Applications

[(Pyridylmethyl)sulfinyl]benzimidazoles, a class of highly potent antisecretory (H+,K+)-ATPase inhibitors, need to be activated by acid to form their active principle. These inhibitors have been shown to possess high (H+,K+)-ATPase inhibitory activity in stimulated gastric glands possessing acidic pH, but low reactivity at neutral pH. This property makes them selective inhibitors of the (H+,K+)-ATPase in vivo, avoiding interaction with other thiol groups in the body (Kohl et al., 1992).

Eigenschaften

IUPAC Name |

2-benzylsulfanyl-5-methoxy-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-16-10-7-13-12(14-11(10)15)17-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEEAWIRKRGQGHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(NC1=O)SCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzylsulfanyl)-5-methoxy-4-pyrimidinol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(3R)-3-Aminopyrrolidin-1-yl]-3-ethyl-1H-pyrimidine-2,4-dione;dihydrochloride](/img/structure/B2406922.png)

![7-(4-(benzyloxy)phenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2406925.png)

![5-[2-(methylthio)phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B2406932.png)

![(E)-3-[2-(Difluoromethoxy)-3-methoxyphenyl]-N-[4-(2-oxoazetidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2406933.png)